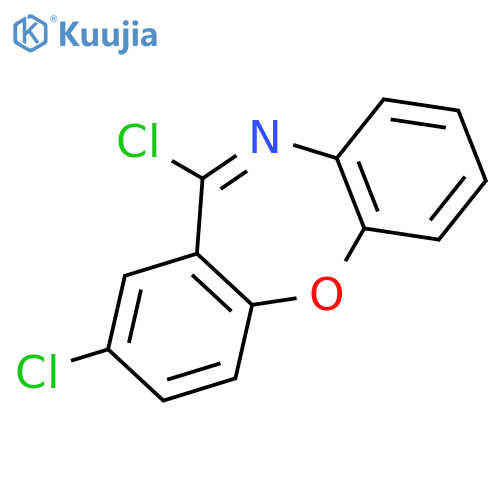Cas no 3455-14-9 (2,11-Dichlorodibenzb,f1,4oxazepine)

3455-14-9 structure
商品名:2,11-Dichlorodibenzb,f1,4oxazepine
CAS番号:3455-14-9
MF:C13H7Cl2NO
メガワット:264.106781244278
MDL:MFCD23160140
CID:2736409
PubChem ID:13000268
2,11-Dichlorodibenzb,f1,4oxazepine 化学的及び物理的性質
名前と識別子
-
- 2,11-dichloro-dibenzo[b,f][1,4]oxazepine
- Dibenz[b,f][1,4]oxazepine, 2,11-dichloro-
- 2,11-Dichlorodibenzo[b,f][1,4]oxazepine
- Dibenz[b,f][1,4]oxazepine,2,11-dichloro-
- CS-M1761
- AKOS037650241
- 6,8-dichlorobenzo[b][1,4]benzoxazepine
- 3455-14-9
- SCHEMBL22077148
- CS-14506
- MJ6AZC8XWX
- 2,11-Dichlorodibenz[b,f][1,4]oxazepine
- 2,11-Dichlorodibenzb,f1,4oxazepine
-
- MDL: MFCD23160140
- インチ: 1S/C13H7Cl2NO/c14-8-5-6-11-9(7-8)13(15)16-10-3-1-2-4-12(10)17-11/h1-7H
- InChIKey: REOFTPBYJKJOPQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C2C([H])=C(C([H])=C([H])C=2OC2=C([H])C([H])=C([H])C([H])=C2N=1)Cl
計算された属性
- せいみつぶんしりょう: 262.9904692g/mol
- どういたいしつりょう: 262.9904692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 21.6
2,11-Dichlorodibenzb,f1,4oxazepine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D417755-10mg |
2,11-Dichlorodibenz[b,f][1,4]oxazepine |
3455-14-9 | 10mg |
$ 75.00 | 2023-04-17 | ||
| TRC | D417755-500mg |
2,11-Dichlorodibenz[b,f][1,4]oxazepine |
3455-14-9 | 500mg |
$ 2268.00 | 2023-04-17 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRA338-250mg |
10,13-dichloro-2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,9,11,13-heptaene |
3455-14-9 | 95% | 250mg |
¥3643.0 | 2024-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059456-250mg |
2,11-Dichlorodibenzo[b,f][1,4]oxazepine |
3455-14-9 | 98% | 250mg |
¥3446.00 | 2024-05-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRA338-1g |
10,13-dichloro-2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,9,11,13-heptaene |
3455-14-9 | 95% | 1g |
¥7294.0 | 2024-04-15 | |
| Aaron | AR00C749-1g |
Dibenz[b,f][1,4]oxazepine, 2,11-dichloro- |
3455-14-9 | 97% | 1g |
$928.00 | 2025-02-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059456-100mg |
2,11-Dichlorodibenzo[b,f][1,4]oxazepine |
3455-14-9 | 98% | 100mg |
¥2068.00 | 2024-05-17 | |
| eNovation Chemicals LLC | D770996-100mg |
Dibenz[b,f][1,4]oxazepine, 2,11-dichloro- |
3455-14-9 | 98% | 100mg |
$320 | 2025-02-28 | |
| eNovation Chemicals LLC | D770996-100mg |
Dibenz[b,f][1,4]oxazepine, 2,11-dichloro- |
3455-14-9 | 98% | 100mg |
$320 | 2024-06-06 | |
| TRC | D417755-100mg |
2,11-Dichlorodibenz[b,f][1,4]oxazepine |
3455-14-9 | 100mg |
$ 276.00 | 2023-04-17 |
2,11-Dichlorodibenzb,f1,4oxazepine 関連文献
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
3455-14-9 (2,11-Dichlorodibenzb,f1,4oxazepine) 関連製品
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:3455-14-9)2,11-Dichlorodibenzb,f1,4oxazepine

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):284.0/473.0/947.0